1-(2-methoxyethyl)-1H-indole-2-carboxylic acid
CAS No.: 136382-30-4
Cat. No.: VC7056347
Molecular Formula: C12H13NO3
Molecular Weight: 219.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136382-30-4 |
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Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 |
IUPAC Name | 1-(2-methoxyethyl)indole-2-carboxylic acid |
Standard InChI | InChI=1S/C12H13NO3/c1-16-7-6-13-10-5-3-2-4-9(10)8-11(13)12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) |
Standard InChI Key | CBXBQARTZXRIHH-UHFFFAOYSA-N |
SMILES | COCCN1C2=CC=CC=C2C=C1C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid consists of an indole scaffold—a bicyclic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:
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Methoxyethyl group (-CH2CH2OCH3) at the 1-position, introducing steric bulk and ether functionality.
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Carboxylic acid (-COOH) at the 2-position, enabling hydrogen bonding and salt formation.
This configuration distinguishes it from simpler indole derivatives, such as 1-methyl-1H-indole-2-carboxylic acid (lacking the ether oxygen) or 5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid (containing an additional chloro substituent) .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C12H13NO3 |
Molecular Weight | 235.24 g/mol |
Predicted LogP | 1.8 (estimated via analogy) |
Hydrogen Bond Donors | 2 (NH indole, COOH) |
Hydrogen Bond Acceptors | 4 (OCH3, COOH, N indole) |
Spectral Characteristics
While experimental spectral data for this compound is unavailable, inferences can be made from related structures:
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IR Spectroscopy: Expect strong absorption bands at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch of carboxylic acid), and ~1100 cm⁻¹ (C-O-C stretch of methoxyethyl) .
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NMR Spectroscopy:
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
A plausible synthesis route involves sequential functionalization of the indole nucleus:
Step 1: Alkylation of Indole-2-Carboxylic Acid
Indole-2-carboxylic acid is treated with 2-methoxyethyl chloride in the presence of a base (e.g., K2CO3) to achieve N-alkylation. This step typically requires polar aprotic solvents (DMF, DMSO) and temperatures of 60–80°C .
Step 2: Purification
Crude product purification may involve recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane eluent) .
Table 2: Representative Reaction Conditions
Parameter | Alkylation Step |
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Solvent | Dimethylformamide (DMF) |
Base | Potassium carbonate |
Temperature | 70°C |
Reaction Time | 12–18 hours |
Yield (Analog) | 75–85% (based on) |
Industrial Production Considerations
Scale-up challenges include:
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Solvent Recovery: Implementing distillation systems for DMF reuse.
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Catalyst Optimization: Transitioning from stoichiometric bases to catalytic systems (e.g., phase-transfer catalysts).
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Waste Management: Neutralization of HCl byproducts via scrubbing.
Biological Activity and Mechanistic Insights
Anticancer Activity
Spirooxindole analogs with similar substitution patterns exhibit IC50 values of 7.2–31.3 µM against HepG2 and MDA-MB-231 cell lines. The carboxylic acid group likely facilitates interactions with kinase ATP-binding pockets, while the methoxyethyl chain could modulate solubility and target engagement kinetics.
Table 3: Hypothesized Pharmacological Profile
Activity Type | Potential Targets | Mechanism Hypothesis |
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Antimicrobial | Bacterial topoisomerase IV | DNA replication inhibition |
Anticancer | Aurora kinases | Mitotic spindle disruption |
Anti-inflammatory | COX-2 enzyme | Arachidonic acid pathway modulation |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Methoxyethyl vs. Methyl: The methoxyethyl group in 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid provides greater conformational flexibility compared to the rigid methyl group in 1-methyl-1H-indole-2-carboxylic acid . This may enhance binding to proteins with deep hydrophobic pockets.
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Chloro Substituent Impact: The 5-chloro derivative demonstrates enhanced antimicrobial potency over the non-halogenated analog (MIC reduced by 4–8×), suggesting halogen bonding plays a critical role.
Crystallographic Behavior
Ethyl 1H-indole-2-carboxylate forms hydrogen-bonded dimers via N-H···O interactions (N···O distance: 2.877 Å) . The methoxyethyl group in 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is expected to disrupt such dimerization, potentially increasing solubility.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for:
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Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.
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Metal Chelators: The indole nitrogen and carboxylate oxygen may coordinate transition metals for catalytic applications .
Materials Science
The planar indole ring and polar substituents make it suitable for:
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Organic Semiconductors: As a dopant in hole-transport layers.
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Liquid Crystals: Functionalization with alkyl chains could yield mesogenic derivatives.
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